N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, with the chemical formula and a molecular weight of 270.33 g/mol, is a compound of interest in medicinal chemistry. This compound is classified as a dihydropyridine derivative, which is a significant structural motif in various pharmacologically active substances.
The compound is cataloged under the CAS number 1982260-18-3. Dihydropyridines are known for their diverse biological activities, including calcium channel blocking and antihypertensive properties. This specific compound has been studied for its potential therapeutic applications, particularly in the realm of cardiovascular health and neuroprotection.
The synthesis of N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several methods, primarily involving multi-step organic synthesis techniques.
The synthetic pathway involves careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Each step should be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress.
The molecular structure of N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide features:
The compound's structural data can be represented using various formats:
CC1=C(C(=O)N(C)C(=C(C=C1)C)C)C(=O)NInChI=1S/C16H18N2O2/c1-10(2)12-8-13(17)14(18)15(12)16(19)20/h8H,1-7H3,(H,18,19)The compound can participate in various chemical reactions typical for amides and dihydropyridines:
These reactions require specific conditions such as temperature control and choice of solvents to achieve desired selectivity and yield.
The mechanism of action for N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is believed to involve modulation of calcium channels due to its dihydropyridine structure.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.
N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has potential applications in:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8